Thaumatin-like protein
Description
Properties
bioactivity |
Antifungal |
|---|---|
sequence |
ANFEIVNNCPYTVWAAASPGGGRRLDRGQT |
Origin of Product |
United States |
Molecular Classification and Structural Biology of Thaumatin Like Proteins
Nomenclature and Subfamily Designations
Thaumatin-like proteins (TLPs) are a widespread family of proteins found in plants, fungi, and animals, recognized for their structural similarity to thaumatin (B217287), a sweet-tasting protein from the plant Thaumatococcus daniellii. nih.govebi.ac.ukmdpi.commdpi.com In plants, they are integral components of the defense system. mdpi.comnih.gov
Plant TLPs are formally classified as the Pathogenesis-Related Protein Family 5 (PR-5). ebi.ac.ukmdpi.commdpi.comnih.gov This classification is based on their functional role in plant defense mechanisms; the expression of TLP genes is often induced in response to infection by pathogens such as fungi and viruses, or by exposure to various stress factors. ebi.ac.ukmdpi.commdpi.comnih.gov Their accumulation is a key part of the plant's systemic acquired resistance, highlighting their crucial role in protecting the plant from biotic threats. ebi.ac.uk The PR-5 family is diverse and, in addition to TLPs, includes osmotin-like proteins and permatins. mdpi.comnih.gov
Based on their molecular weight (MW), TLPs are broadly categorized into two main groups: long-type (L-type) and small-type (S-type). nih.govbiorxiv.org L-type TLPs are the most common and have been identified across a wide range of plant species, whereas S-type TLPs have been found primarily in gymnosperms and monocots. nih.govbiorxiv.orgbiorxiv.org The structural difference is also marked by the number of conserved cysteine residues, which form disulfide bonds that contribute to the protein's stability against heat, extreme pH, and degradation by proteases. biorxiv.orgnih.gov
Table 1: Molecular Mass Groupings of Thaumatin-like Proteins
| Type | Molecular Weight (kDa) | Conserved Cysteine Residues | Disulfide Linkages |
|---|---|---|---|
| L-type | ~21–26 | 16 | 8 |
| S-type | ~16–17 | 10 | 5 |
Data sourced from multiple studies. nih.govnih.govbiorxiv.orgbiorxiv.org
Genetic Organization and Gene Family Expansion
The TLP gene family is a large and diverse multigene family in plants, the size of which has been shaped by various evolutionary events. nih.gov Genome-wide studies have been instrumental in identifying and characterizing the full complement of TLP genes in numerous plant species.
Comprehensive genomic surveys have identified a variable number of TLP genes across different plant species, reflecting the evolutionary history of each lineage. mdpi.com For instance, 93 TLP genes have been identified in the bread wheat (Triticum aestivum) genome, 90 in Gossypium barbadense (Sea island cotton), 31 in Ammopiptanthus nanus, and 28 in the model plant Arabidopsis thaliana. nih.govmdpi.comnih.gov These genes are often unevenly distributed across the chromosomes. dntb.gov.ua In wheat, for example, the highest concentration of TLP genes is found on chromosome 5A. dntb.gov.uaresearchgate.net Similarly, in G. barbadense, the 90 identified TLP genes are spread across 19 chromosomes and nine scaffolds. nih.govnih.gov
Table 2: Number of Thaumatin-like Protein (TLP) Genes in Various Plant Genomes
| Species | Common Name | Number of TLP Genes Identified |
|---|---|---|
| Triticum aestivum | Bread Wheat | 93 - 129 |
| Gossypium barbadense | Sea Island Cotton | 90 |
| Populus trichocarpa | Poplar | 55 |
| Zea mays | Maize | 37 - 49 |
| Ammopiptanthus nanus | 31 | |
| Oryza sativa | Rice | 27 |
| Brachypodium distachyon | Purple False Brome | 26 |
| Arabidopsis thaliana | Thale Cress | 28 |
Data compiled from various genome-wide identification studies. nih.govmdpi.combiorxiv.orgnih.govdntb.gov.ua
The expansion of the TLP gene family in plants is primarily attributed to gene duplication events. researchgate.netmpg.de The two main mechanisms driving this expansion are tandem duplication and segmental duplication. nih.govdntb.gov.ua Tandem duplications result in clusters of closely related genes on the same chromosome, while segmental duplications involve the copying of large chromosomal blocks, often resulting from polyploidy events. researchgate.net Studies have indicated that segmental duplication, in particular, has played a significant role in the proliferation of TLP genes in species like Ammopiptanthus nanus, wheat, and cotton. mdpi.comnih.govnih.govdntb.gov.ua In wheat, 201 segmental duplication pairs were identified compared to 54 tandem duplication pairs, suggesting that large-scale duplication events were a major force in the evolution of its TLP gene family. researchgate.net
The gene structure of TLPs, specifically the arrangement of exons and introns, provides insights into their evolutionary relationships. The exon-intron distribution patterns are often closely related to the phylogenetic groupings of the genes. researchgate.net Many TLP genes exhibit a relatively simple architecture, with a majority possessing one to three exons. biorxiv.org While the sequence similarity between distant homologous proteins can be low, the conservation of intron positions and phases can be surprisingly high, suggesting a shared evolutionary origin and functional constraints on gene structure. nih.govmdpi.combenthamopen.com In wheat, TLP genes that are tightly clustered together have been observed to share a conserved gene and protein structure, indicating a common ancestral origin and subsequent tandem duplication. nih.govbiorxiv.org
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Cysteine |
Protein Structural Features and Domains of Thaumatin-like Proteins
The structural biology of thaumatin-like proteins (TLPs) reveals a highly conserved architecture that is fundamental to their diverse biological functions. Key structural features, including a signature motif, specific amino acid residues, and a distinct three-dimensional fold, are hallmarks of this protein family.
Conserved Thaumatin Signature Motif
A defining characteristic of TLPs is the presence of a highly conserved thaumatin family signature motif. nih.govnih.govmdpi.commdpi.com This motif is represented by the consensus sequence: G-x-[GF]-x-C-x-T-[GA]-D-C-x(1,2)-[GQ]-x(2,3)-C. nih.govmdpi.commdpi.com The presence of this signature is a primary identifier for classifying a protein within the TLP family. nih.gov This conserved sequence is located within the broader thaumatin domain (Pfam: PF00314), which constitutes approximately 95% of the entire mature protein. researchgate.netresearchgate.net The high degree of conservation in this motif across diverse plant species suggests its critical role in the structural integrity and function of these proteins. nih.govbiorxiv.org In comprehensive genomic studies, genes lacking or having an incomplete thaumatin signature motif are typically excluded from the TLP family classification. nih.gov
| Feature | Consensus Sequence | Reference |
| Thaumatin Signature Motif | G-x-[GF]-x-C-x-T-[GA]-D-C-x(1,2)-[GQ]-x(2,3)-C | nih.govmdpi.commdpi.com |
Cysteine Residues and Disulfide Bonding Patterns
The structure of TLPs is significantly stabilized by a network of disulfide bonds formed by conserved cysteine residues. nih.govmdpi.commdpi.com Based on their size and the number of these residues, TLPs are generally categorized into two main types: long-type (L-type) and small-type (S-type). nih.gov
Long-type TLPs (L-TLPs) typically have a molecular weight of approximately 21–26 kDa and contain 16 conserved cysteine residues. nih.govnih.gov These 16 cysteines form eight intramolecular disulfide bonds. mdpi.commdpi.com This extensive cross-linking confers considerable stability to the protein, making it resistant to degradation by proteases, extreme pH, and high temperatures. nih.govmdpi.com
Small-type TLPs (S-TLPs) are smaller, with a molecular weight of around 16–17 kDa, and possess 10 conserved cysteine residues that form five disulfide linkages. nih.govbiorxiv.org
The specific disulfide bonding pattern has been determined for thaumatin I, with linkages between cysteine residues at positions 9-204, 56-66, 71-77, 121-193, 126-177, 134-149, 145-158, and 159-164. nih.gov This intricate network of disulfide bridges is crucial for maintaining the protein's complex three-dimensional structure and its stability in diverse and often harsh environments. mdpi.commdpi.com
| TLP Type | Molecular Weight (kDa) | Conserved Cysteine Residues | Number of Disulfide Bonds |
| Long (L-type) | ~21–26 | 16 | 8 |
| Small (S-type) | ~16–17 | 10 | 5 |
Three-Dimensional Folding and Domain Organization
The three-dimensional structure of TLPs is remarkably conserved and is typically organized into three distinct domains. nih.govmdpi.comnih.gov This structural organization is directly related to the protein's function.
Domain I: This is the largest domain and forms the core of the protein. It is characterized by an eleven-stranded β-sandwich, arranged as a flattened β-barrel with two Greek key motifs. nih.govnih.gov All β-strands in this domain are antiparallel, with the exception of the parallel N-terminal and C-terminal strands. nih.gov
Domain II: This domain consists of an α-helix and a series of disulfide-rich loops. nih.gov
Domain III: The smallest of the three, this domain is composed of a β-hairpin and a coil motif, which are also stabilized by a disulfide bond. nih.gov
Specific Structural Elements (e.g., Acidic Cleft, REDDD Motif)
Beyond the general domain organization, specific structural elements are critical for the biological activities of TLPs, particularly their role in plant defense.
Acidic Cleft: A prominent feature of the TLP structure is a deep, electronegatively charged cleft located between Domain I and Domain II. nih.govnih.gov This acidic cleft is a conserved feature among antifungal TLPs and is considered crucial for their activity. researchgate.netnih.gov It is believed to be the site for binding to ligands, such as β-1,3-glucans, which are components of fungal cell walls. mdpi.comnih.gov The acidic environment within the cleft is created by a group of five evolutionarily conserved amino acid residues. nih.gov
REDDD Motif: Within the TLP sequence, a conserved motif composed of Arginine (R), Glutamic acid (E), and three Aspartic acid (D) residues (REDDD) is frequently found. nih.govmdpi.commdpi.com This motif is implicated in receptor binding, which is essential for initiating the protein's antifungal response. nih.govbiorxiv.org While highly conserved, some variations in this motif have been observed where residues are replaced by amino acids with similar biochemical properties. biorxiv.orgnih.gov
These specific structural elements, the acidic cleft and the REDDD motif, work in concert to enable the diverse functions of TLPs, from binding fungal cell wall components to potentially interacting with cellular receptors. nih.govnih.govnih.gov
| Structural Element | Location/Composition | Proposed Function | References |
| Acidic Cleft | Between Domain I and Domain II | Antifungal activity, Ligand/receptor binding | nih.govresearchgate.netnih.gov |
| REDDD Motif | Conserved sequence | Receptor binding for antifungal action | nih.govmdpi.commdpi.combiorxiv.org |
Evolutionary Biology of Thaumatin Like Proteins
Phylogenetic Relationships and Classification within Eukaryotes
Thaumatin-like proteins are widely distributed among eukaryotes, including plants, fungi, and animals. nih.govmdpi.comnih.gov In plants, they are classified as the Pathogenesis-Related protein family 5 (PR-5). nih.govmdpi.comresearchgate.netpreprints.org The shared feature across this diverse superfamily is the highly conserved thaumatin (B217287) domain (Pfam: PF00314), which constitutes the majority of the mature peptide. researchgate.netpreprints.org
Phylogenetic analyses of TLPs from a broad range of eukaryotes, including plants, animals, and fungi, have revealed three major monophyletic groups. nih.gov Within the plant kingdom, TLPs are found in all major groups, from bryophytes to angiosperms. researchgate.net Angiosperms, in particular, exhibit a high diversity of TLPs. researchgate.net For instance, phylogenetic studies have identified specific clades for conifers, monocots, and dicots. nih.gov
Animal TLPs have been identified in nematodes, such as Caenorhabditis elegans, and in several insect orders including Coleoptera, Hymenoptera, and Orthoptera. researchgate.netresearchgate.netunibz.it Fungal TLPs have been found in both ascomycete and basidiomycete fungi. nih.govresearchgate.net The phylogenetic trees constructed from TLP sequences generally show distinct clustering of plant, fungal, and animal TLPs, indicating early divergence and subsequent evolution within each kingdom. nih.gov However, some insect and nematode TLPs appear to be more closely related to a specific clade of plant TLPs, suggesting a complex evolutionary history. researchgate.netresearchgate.net
A key feature used in the classification of plant TLPs is the number of conserved cysteine residues. "Long" or L-type TLPs typically contain 16 cysteine residues, while "small" or S-type TLPs possess 10. nih.govbiorxiv.org This structural difference is reflected in the phylogenetic clustering, with S-type TLPs often forming a distinct group. biorxiv.org
Origin and Diversification of Thaumatin-like Protein Gene Families
The widespread presence of TLPs across different eukaryotic kingdoms suggests that they originated in an early eukaryotic ancestor. nih.govresearchgate.netcanada.ca It is hypothesized that the TLP gene family arose from approximately 10 ancestral genes that existed before the evolutionary split of monocots and eudicots. researchgate.netfrontiersin.org Following this divergence, the TLP gene family expanded asymmetrically among the different clades. researchgate.net
The primary drivers behind the expansion and diversification of TLP gene families are gene duplication events, specifically tandem and segmental duplications. preprints.orgnih.govmdpi.comfrontiersin.orgfrontiersin.org For example, in the genome of Ammopiptanthus nanus, 16 TLP genes were identified as products of segmental duplication and 8 from tandem duplication. mdpi.com Similarly, studies in cotton and various cereal crops have highlighted the significant role of both tandem and segmental duplications in the expansion of their TLP gene families. nih.govfrontiersin.orgmdpi.com
This expansion has led to a considerable variation in the number of TLP genes across different species. For instance, the number of TLP genes can range from 11 in Arabidopsis thaliana to 93 in bread wheat (Triticum aestivum). nih.govnih.gov The diversification following gene duplication is evident in the varied expression patterns and predicted functions of different TLP members within the same organism, suggesting that these duplicated genes have undergone functional divergence. nih.govnih.gov This is further supported by the presence of atypical TLP architectures, such as TLP-kinases, which likely evolved to perform new functions like pathogen sensing and signaling. nih.govnih.gov
Evolutionary Selection Pressures (e.g., Purifying Selection)
The evolution of the TLP gene family has been predominantly shaped by purifying (or negative) selection. nih.govbiorxiv.orgmdpi.com This is evidenced by the analysis of the ratio of non-synonymous (Ka) to synonymous (Ks) substitution rates (Ka/Ks) for paralogous TLP genes in various plant species. A Ka/Ks ratio of less than one, which is consistently observed for the vast majority of TLP gene pairs, indicates that there is strong selective pressure to conserve the amino acid sequence and, by extension, the protein's function. nih.govbiorxiv.orgmdpi.com
For example, in a study of TLP genes in bread wheat and other cereals, all paralogous gene pairs showed a Ka/Ks value of less than one, pointing towards purifying selection. biorxiv.org Similarly, in sea island cotton (Gossypium barbadense), 132 out of 135 paralogous TLP gene pairs had Ka/Ks ratios below one, suggesting that the TLP gene family in this species has mainly been under strong purifying selection. mdpi.com This conservation is particularly evident in functionally important regions, such as the thaumatin signature motif and the conserved cysteine residues that are crucial for structural stability. nih.govbiorxiv.orgfrontiersin.org
Comparative Genomics of this compound Families Across Species
Comparative genomic analyses have provided significant insights into the evolution of the TLP gene family. The number of TLP genes varies considerably among different plant species, reflecting the dynamic nature of gene family evolution.
| Species | Number of TLP Genes Identified |
| Ammopiptanthus nanus | 31 mdpi.com |
| Arabidopsis thaliana | 11-32 frontiersin.orgnih.gov |
| Brachypodium distachyon | 26 nih.govfrontiersin.org |
| Carya cathayensis (Hickory) | 40 frontiersin.org |
| Gossypium arboreum | 48 frontiersin.org |
| Gossypium barbadense | 90-91 frontiersin.orgmdpi.com |
| Gossypium hirsutum | 91 frontiersin.org |
| Gossypium raimondii | 50 frontiersin.org |
| Hordeum vulgare (Barley) | 19-27 nih.govnih.gov |
| Oryza sativa (Rice) | 14-37 nih.govnih.govfrontiersin.orgnih.gov |
| Populus trichocarpa | 59 researchgate.net |
| Sorghum bicolor | 14-39 nih.govnih.govfrontiersin.org |
| Triticum aestivum (Wheat) | 23-93 nih.govfrontiersin.orgaloki.hu |
| Zea mays (Maize) | 15-37 nih.govnih.govfrontiersin.org |
This table presents data from multiple studies, and variations in gene numbers can be attributed to different genome assembly versions and annotation methods.
Phylogenetic analyses comparing TLPs from various species, such as cereals and dicots, reveal both conserved and species-specific clades. biorxiv.orgfrontiersin.org For instance, a phylogenetic tree of TLPs from several cereal species and Arabidopsis thaliana clustered them into multiple groups, with some groups containing members from all studied species, while others were more species-specific. biorxiv.orgfrontiersin.org This pattern suggests a combination of ancient divergence and more recent, lineage-specific expansions.
The conservation of gene structure, such as the number and position of introns and exons, within phylogenetic clades further supports their shared evolutionary history. nih.gov Conversely, structural diversity in these elements often correlates with functional diversification. frontiersin.org The presence of conserved motifs, like the REDDD motif involved in receptor binding and the characteristic thaumatin family signature, across a wide range of species underscores the fundamental functional importance of these regions. nih.govfrontiersin.orgfrontiersin.org
Transcriptional Regulation and Gene Expression Profiling of Thaumatin Like Proteins
Spatiotemporal Expression Patterns
The expression of TLP genes exhibits distinct patterns across different tissues and developmental stages, highlighting their involvement in a wide array of physiological processes beyond defense. nih.gov High-throughput RNA-seq data from several cereal crops, including Brachypodium distachyon, Oryza sativa (rice), Sorghum bicolor, Triticum aestivum (wheat), and Zea mays (maize), have revealed tissue-specific and developmentally regulated expression of numerous TLP genes. nih.govfrontiersin.org
In Brachypodium distachyon, different groups of TLP genes show heightened expression in specific tissues. For instance, some are highly expressed in early and emerging inflorescence stages, while others are upregulated in the endosperm, embryo, leaf, and pistil. nih.govfrontiersin.org Similarly, in rice, TLP genes display varied expression patterns, with some being highly expressed in the seed, callus, shoot, inflorescence, and anther. nih.govfrontiersin.org In Sorghum bicolor, TLP genes show high expression in reproductive tissues like the anther, pistil, endosperm, embryo, and flower, as well as in vegetative tissues such as the root and leaf. nih.govfrontiersin.org
A study in wheat identified that the majority of TLP genes in one group were highly expressed in root and shoot tissues, whereas other groups showed high expression in the developmental stages of spike and grain tissues. frontiersin.org In maize, specific TLP genes are significantly expressed in unpollinated silk, pericarp, aleurone layer, root tissues, and the embryo, suggesting precise roles in the development of these particular tissues. frontiersin.org In sugar beet (Beta vulgaris), the promoter of a TLP gene drives expression specifically in the vascular zone of the storage root. nih.gov Furthermore, in barley (Hordeum vulgare), TLP genes are predominantly expressed in the embryo, developing grains, and root and shoot tissues. nih.gov
The expression of some TLP genes is also tied to specific developmental stages. In Japanese cedar (Cryptomeria japonica), a particular TLP is strongly expressed in mature male and female strobili and in developing female strobili. uniprot.org In garlic (Allium sativum), the expression of several TLP genes has been analyzed across eight developmental stages of the bulb. mdpi.com The diverse spatiotemporal expression patterns of TLP genes underscore their integral and varied roles throughout the plant life cycle. biorxiv.orgmdpi.com
| Plant Species | Tissue/Organ with High TLP Expression | Reference |
|---|---|---|
| Brachypodium distachyon | Inflorescence, endosperm, embryo, leaf, pistil | nih.govfrontiersin.org |
| Oryza sativa (Rice) | Seed, callus, shoot, inflorescence, anther | nih.govfrontiersin.org |
| Sorghum bicolor | Anther, pistil, endosperm, embryo, flower, root, leaf | nih.govfrontiersin.org |
| Triticum aestivum (Wheat) | Root, shoot, spike, grain | frontiersin.org |
| Zea mays (Maize) | Unpollinated silk, pericarp, aleurone layer, root, embryo | frontiersin.org |
| Beta vulgaris (Sugar Beet) | Vascular zone of the storage root | nih.gov |
| Hordeum vulgare (Barley) | Embryo, developing grains, root, shoot | nih.gov |
| Cryptomeria japonica (Japanese Cedar) | Roots, female and male strobili, cotyledons, leaves, stems, pollen grains | uniprot.org |
Induction by Biotic Stress Factors
Thaumatin-like proteins are a key component of the plant's defense arsenal (B13267) against a wide range of pathogens and pests. Their gene expression is often rapidly and significantly induced upon biotic stress, forming a crucial part of the plant's innate immune response.
Fungal Pathogen Infection Responses
The induction of TLP gene expression is a well-documented response to fungal infections across numerous plant species. biorxiv.orgbiorxiv.org Overexpression of TLP genes has been shown to confer resistance to various fungal pathogens in both monocot and dicot plants. biorxiv.orgbiorxiv.org
In wheat, TLP gene expression is induced in response to infection by Blumeria graminis f. sp. tritici (powdery mildew) and Puccinia striiformis f. sp. tritici (stripe rust). biorxiv.org Similarly, rice TLPs are induced upon infection with the sheath blight fungus, Rhizoctonia solani. nih.gov In tomato, two specific TLP genes, SlTLP5 and SlTLP6, show differential expression in response to infection by the fungal pathogens Fusarium solani, Fusarium oxysporum, and Verticillium dahliae. nih.gov
The antifungal activity of TLPs is thought to stem from their ability to degrade and permeabilize fungal cell walls, potentially through β-1,3-glucanase activity, which targets a major component of fungal cell walls. biorxiv.orgbiorxiv.orgnih.gov For instance, a TLP from wild peanut, Arachis diogoi, designated AdTLP, was found to be upregulated in response to the late leaf spot pathogen Phaeoisariopsis personata, and the purified protein exhibited antifungal activity. plos.orgnih.gov
Furthermore, studies in garlic have shown that TLP genes are responsive to Fusarium proliferatum infection. mdpi.com In hickory (Carya cathayensis), several TLP genes were significantly upregulated following inoculation with Botryosphaeria dothidea. frontiersin.org The induction of TLP expression by fungal pathogens is a conserved defense mechanism, highlighting their importance in plant immunity. mdpi.com
| Plant Species | Fungal Pathogen | Observed Response | Reference |
|---|---|---|---|
| Triticum aestivum (Wheat) | Blumeria graminis f. sp. tritici, Puccinia striiformis f. sp. tritici | Upregulation of TLP gene expression | biorxiv.org |
| Oryza sativa (Rice) | Rhizoctonia solani | Induction of TLP expression | nih.gov |
| Solanum lycopersicum (Tomato) | Fusarium solani, Fusarium oxysporum, Verticillium dahliae | Differential expression of SlTLP5 and SlTLP6 | nih.gov |
| Arachis diogoi (Wild Peanut) | Phaeoisariopsis personata | Upregulation of AdTLP gene | plos.orgnih.gov |
| Allium sativum (Garlic) | Fusarium proliferatum | Responsive TLP gene expression | mdpi.com |
| Carya cathayensis (Hickory) | Botryosphaeria dothidea | Significant upregulation of several TLP genes | frontiersin.org |
Bacterial and Viral Challenges
In addition to fungal pathogens, TLP gene expression is also induced in response to bacterial and viral infections. nih.gov In tomato, the expression of SlTLP5 and SlTLP6 was observed to be induced after infection with the bacterial pathogens Clavibacter michiganensis subsp. michiganensis and Ralstonia solanacearum. nih.gov The transcript levels of these TLP genes were generally higher in response to fungal pathogens compared to bacterial pathogens. nih.gov
In rice, it has been shown that different TLP genes are differentially expressed in response to bacterial or fungal pathogens, suggesting a nuanced regulation of this gene family depending on the type of invading microbe. nih.gov This differential expression indicates that plants can distinguish between different types of pathogens and tailor their defense responses accordingly, with TLPs playing a specific role in these complex interactions.
Insect and Nematode Interactions
The role of TLPs extends to interactions with herbivorous insects and nematodes. nih.govbiorxiv.orgmdpi.com Overexpression of TLPs has been reported to interfere with the metabolic processes of insects. mdpi.com In rice, the expression of OsTLP genes is regulated in response to chewing and sucking insects like the brown planthopper (BPH) and the small brown planthopper (SBPH). mdpi.com
Thaumatin-like proteins have also been identified in nematodes themselves, suggesting a complex interplay between these proteins in both the plant and the pest. nih.govbiorxiv.orgbiorxiv.org The induction of TLP expression in response to insect and nematode feeding suggests that these proteins are part of a broader defense strategy against a variety of biotic threats.
Induction by Abiotic Stress Factors
Beyond their role in biotic stress responses, thaumatin-like proteins are also significantly involved in mediating plant responses to various abiotic stresses. The expression of TLP genes can be induced by a range of environmental challenges, indicating their multifaceted role in plant adaptation and survival.
Temperature Extremes (e.g., Cold, Heat)
The expression of TLP genes is notably affected by temperature fluctuations, including both cold and heat stress. nih.govfrontiersin.orgbiorxiv.orgbiorxiv.orgnih.gov In a study on various cereal crops, expression analysis revealed the potential roles of TLPs in responding to abiotic stresses, including temperature extremes. nih.govfrontiersin.orgbiorxiv.org
In the cold-tolerant shrub Ammopiptanthus nanus, several TLP genes were found to be involved in the cold-stress response. nih.gov Heterologous expression of a cold-induced TLP gene, AnTLP13, in both Escherichia coli and yeast cells, as well as in tobacco, conferred enhanced tolerance to low-temperature stress. nih.gov Similarly, in winter Brassica rapa, the expression of a TLP gene was upregulated in response to lower temperatures, suggesting its significant role in cold stress response. chinacrops.org
Conversely, TLP expression can also be induced by heat stress. nih.govbiorxiv.org Functional characterization of a wheat TLP, TaTLP2-B, in yeast demonstrated that its recombinant expression provided significant tolerance against heat stress. nih.govfrontiersin.org The ability of TLPs to be induced by both cold and heat suggests they are part of a general stress response mechanism that helps plants cope with a wide range of temperature challenges.
| Plant Species | Stress Condition | Observed Response | Reference |
|---|---|---|---|
| Ammopiptanthus nanus | Cold | Upregulation of several AnTLP genes; AnTLP13 confers cold tolerance | nih.gov |
| Brassica rapa (Winter) | Low Temperature | Upregulation of TLP gene expression | chinacrops.org |
| Triticum aestivum (Wheat) | Heat | Recombinant TaTLP2-B provides heat tolerance in yeast | nih.govfrontiersin.org |
Water Deficit and Osmotic Stress (e.g., Drought, Salinity)
The expression of this compound (TLP) genes is significantly influenced by water deficit and osmotic stress, conditions often triggered by drought and high salinity. nih.govresearchgate.netmdpi.com Studies across various plant species have demonstrated the induction of TLP expression as a response to these abiotic stressors. nih.govscispace.commdpi.com
In bread wheat (Triticum aestivum), for instance, specific TaTLP genes show differential expression under drought and salt stress. biorxiv.orgfrontiersin.org For example, subjecting wheat seedlings to 20% PEG to simulate drought and 150 mM NaCl for salinity stress resulted in the upregulation of certain TaTLP genes. biorxiv.orgfrontiersin.org Similarly, in cowpea (Vigna unguiculata), root dehydration led to the upregulation of a high number of TLP isoforms, highlighting their role in responding to water scarcity. researchgate.net Research on two faba bean (Vicia faba L.) TLPs, VfTLP4-3 and VfTLP5, has also indicated their importance in mediating drought responses. nih.gov
The overexpression of TLP genes has been shown to enhance tolerance to both drought and salt stress. In broccoli (Brassica oleracea var. italica), the ectopic overexpression of bolTLP1 conferred increased tolerance to high salt and drought conditions in both transgenic Arabidopsis and broccoli itself. mdpi.com Likewise, the expression of CaTLP1 from chickpea (Cicer arietinum) in tobacco resulted in enhanced tolerance to drought, oxidative, and salt stress. frontiersin.org In cotton, specific GhTLP genes, such as GhTLP11A and GhTLP12A.1, have been identified as highly sensitive to salt and drought stress. frontiersin.org Furthermore, some TLPs are induced by the loss of cell turgor, a direct consequence of water deficit. oup.com
Osmotins, a subclass of TLPs, were first identified in tobacco cells adapted to low osmotic potential and are induced in various plants, including soybean, in response to abiotic stresses. nih.gov In soybean (Glycine max), osmotin (B1177005) genes were differentially expressed in leaves and roots in response to dehydration, with some showing higher expression in drought-tolerant cultivars. nih.gov
The following table summarizes key research findings on the role of specific TLP genes in response to water deficit and osmotic stress.
| Gene | Organism | Stress Condition(s) | Observed Effect | Reference(s) |
| TaTLP genes | Triticum aestivum (Bread Wheat) | Drought (20% PEG), Salinity (150 mM NaCl) | Differential upregulation of various TaTLP genes. | biorxiv.orgfrontiersin.org |
| VfTLP4-3, VfTLP5 | Vicia faba L. (Faba Bean) | Drought | Implicated in mediating drought response. | nih.gov |
| bolTLP1 | Brassica oleracea var. italica (Broccoli) | High Salt, Drought | Overexpression conferred increased tolerance. | mdpi.com |
| CaTLP1 | Cicer arietinum (Chickpea) | Dehydration | Expression in tobacco enhanced tolerance to drought and salt stress. | frontiersin.org |
| GhTLP11A, GhTLP12A.1 | Gossypium hirsutum (Cotton) | Salt, Drought | Highly sensitive to stress conditions. | frontiersin.org |
| GmOLPa-like, P21-like | Glycine max (Soybean) | Dehydration | Highest expression levels in the less drought-sensitive cultivar. | nih.gov |
Wounding and Mechanical Stress
Mechanical stress, including wounding, is another significant elicitor of this compound (TLP) gene expression. mdpi.comresearchgate.net In asparagus (Asparagus officinalis), a TLP gene designated AoPRT-L was strongly upregulated following mechanical cell separation or tissue maceration. wiley.com Similarly, in cowpea (Vigna unguiculata), the majority of VuTLP genes were rapidly induced within minutes of mechanical injury. nih.gov This rapid response suggests a role for TLPs in the initial stages of the plant's defense against physical damage.
Ultraviolet Radiation
Exposure to ultraviolet (UV) radiation can also trigger the expression of TLP genes. mdpi.comresearchgate.net In Cryptomeria japonica, the expression of the Cry j 3.1 gene was induced by UV-B exposure. nih.gov Furthermore, studies on grapevine (Vitis vinifera) have shown that UV-C treatment strongly induced the messenger RNA (mRNA) for both chitinase (B1577495) and this compound, particularly before the onset of ripening (véraison). conicet.gov.ar This suggests that UV-induced TLP expression could be a key component of the berry's defense mechanisms. conicet.gov.ar
Transcriptional Regulatory Mechanisms
The expression of TLP genes is orchestrated by complex regulatory networks involving specific DNA sequences in their promoter regions and the interplay of various signaling molecules, particularly phytohormones.
Promoter Analysis and Cis-Acting Regulatory Elements
The promoter regions of TLP genes contain various cis-acting regulatory elements, which are specific DNA sequences that act as binding sites for transcription factors. biorxiv.orgfrontiersin.orgfrontiersin.org These elements are crucial for controlling the time, location, and level of gene expression in response to different stimuli. nih.gov Analysis of TLP gene promoters across numerous plant species has revealed a wealth of these elements related to stress responses, hormone signaling, and development. nih.govbiorxiv.orgfrontiersin.orgmdpi.commdpi.com
Commonly found stress-responsive elements include:
ABRE (Abscisic Acid Responsive Element): Involved in the response to abscisic acid and, by extension, to drought and salt stress. mdpi.comfrontiersin.org
MBS (MYB Binding Site): Associated with the regulation of drought-inducible gene expression. mdpi.commdpi.com
LTR (Low-Temperature Responsive Element): Confers responsiveness to cold stress. mdpi.commdpi.com
W-box and WUN-motif: Implicated in the response to wounding and fungal elicitors. mdpi.comfrontiersin.org
TC-rich repeats: Involved in defense and stress responsiveness. mdpi.com
ARE (Anaerobic Responsive Element): Essential for induction under low-oxygen conditions. mdpi.com
In a study on bread wheat, the promoter regions of TLP genes were found to contain elements responsive to growth and development, light, hormones, and stress. biorxiv.orgfrontiersin.org Similarly, in Gossypium barbadense, the promoters of GbTLP genes housed numerous stress-responsive cis-elements, indicating their role in abiotic stress tolerance. mdpi.com The presence of these diverse regulatory elements underscores the multifaceted role of TLPs in plant biology. researchgate.net
The following table provides examples of cis-acting elements found in the promoter regions of TLP genes and their associated functions.
| Cis-Acting Element | Putative Function | Reference(s) |
| ABRE | Abscisic acid responsiveness | mdpi.comfrontiersin.org |
| MBS | Drought-inducibility, MYB binding site | mdpi.commdpi.com |
| LTR | Low-temperature responsiveness | mdpi.commdpi.com |
| W-box / WUN-motif | Wounding and pathogen response | mdpi.comfrontiersin.org |
| TC-rich repeats | Defense and stress response | mdpi.com |
| ARE | Anaerobic induction | mdpi.com |
| ERE | Ethylene (B1197577) responsiveness | frontiersin.org |
| TGA-element | Auxin responsiveness | frontiersin.org |
| TGACG-motif / CGTCA-motif | MeJA responsiveness | frontiersin.orgresearchgate.net |
| TCA-element | Salicylic (B10762653) acid responsiveness | frontiersin.org |
Phytohormone-Mediated Signaling Pathways (e.g., Auxin, ABA, Ethylene, SA, JA, GA)
Phytohormones are central to the signaling pathways that regulate TLP gene expression. nih.gov The promoter regions of TLP genes are rich in cis-acting elements that respond to various hormones, including auxin, abscisic acid (ABA), ethylene (ET), salicylic acid (SA), jasmonic acid (JA), and gibberellic acid (GA). nih.gov This indicates that TLP genes are integrated into multiple hormone signaling networks. nih.govmdpi.com
Abscisic Acid (ABA): ABA is a key hormone in the response to abiotic stress, particularly drought and salinity. The presence of ABRE elements in TLP promoters links them to ABA signaling pathways. frontiersin.orgmdpi.com In Arabidopsis, some TLP genes are involved in the ABA signaling pathway, and their mutation can lead to increased susceptibility to abiotic stresses. frontiersin.org
Ethylene (ET): Ethylene is involved in a wide range of stress responses. In Cryptomeria japonica, the ethylene-releasing compound ethephon (B41061) strongly induced the expression of the Cry j 3.4 gene. nih.gov
Salicylic Acid (SA) and Jasmonic Acid (JA): SA and JA are crucial for plant defense against pathogens and are also involved in abiotic stress responses. In Cryptomeria japonica, salicylic acid induced the expression of Cry j 3.4. nih.gov The response of TLP genes to these hormones is often mediated by specific cis-elements like the TCA-element for SA and the TGACG-motif for JA. frontiersin.org
Auxin and Gibberellic Acid (GA): These hormones are primarily known for their roles in growth and development, but they also interact with stress signaling pathways. TLP promoters contain elements like the TGA-element and GARE-motif that are responsive to auxin and GA, respectively. frontiersin.orgresearchgate.net
The interplay between these hormonal pathways allows for a finely tuned regulation of TLP gene expression, enabling the plant to mount an appropriate response to specific environmental challenges. nih.gov
Post-Transcriptional Regulation (e.g., microRNA Targeting)
In addition to transcriptional control, the expression of this compound (TLP) genes is also regulated at the post-transcriptional level by microRNAs (miRNAs). mdpi.com MiRNAs are small, non-coding RNA molecules that can bind to messenger RNA (mRNA) and lead to its degradation or the repression of its translation, thereby controlling protein levels.
Several studies have predicted and, in some cases, validated the targeting of TLP transcripts by specific miRNAs. In Gossypium barbadense, several GbTLP genes were predicted to be targets of various miRNAs, including miR158a, miR529b, miR855, miR2595, and miR7488. nih.gov The target sites for these miRNAs were located within the conserved thaumatin (B217287) domain of the TLP genes, suggesting that miRNA-mediated regulation could be a significant mechanism for controlling TLP expression in response to stresses like Verticillium dahliae infection. nih.gov
In tea plants (Camellia sinensis), miRn211 has been shown to target a this compound, leading to an increase in reactive oxygen species (ROS) and modulating the plant's immune response to gray blight. researchgate.net Similarly, in Scots pine (Pinus sylvestris), analysis of up-regulated miRNA putative target genes identified six TLP genes that were targeted by the miR11487 family. mdpi.com These findings indicate that miRNA-mediated post-transcriptional regulation is an important layer of control in the expression of TLPs, adding further complexity to their regulatory networks.
The following table summarizes some of the predicted miRNA-target interactions for TLP genes.
| miRNA Family | Target TLP Gene(s) | Plant Species | Predicted/Validated | Reference(s) |
| miR158a | GbTLP26, GbTLP27, GbTLP67 | Gossypium barbadense | Predicted | nih.gov |
| miR529b | GbTLP23, GbTLP75 | Gossypium barbadense | Predicted | nih.gov |
| miR855 | GbTLP35, GbTLP59, GbTLP87 | Gossypium barbadense | Predicted | nih.gov |
| miR2595 | GbTLP29, GbTLP66 | Gossypium barbadense | Predicted | nih.gov |
| miR7488 | GbTLP32, GbTLP73 | Gossypium barbadense | Predicted | nih.gov |
| miRn211 | This compound | Camellia sinensis | Validated | researchgate.net |
| miR11487 | Six TLP genes | Pinus sylvestris | Predicted | mdpi.com |
Biological Functions and Mechanisms of Action of Thaumatin Like Proteins
Role in Plant Host Defense Systems
Thaumatin-like proteins are key components of the plant's innate immune system, contributing to both general stress tolerance and specific defense pathways.
General Stress Response and Tolerance
TLPs are significantly involved in a plant's response to a wide array of both biotic and abiotic stresses. researchgate.net Their expression is induced by various stress factors, including fungal and bacterial infections, wounding, and environmental challenges like drought, salinity, and cold. researchgate.netmdpi.com This broad-spectrum response suggests that TLPs are part of a generalized defense mechanism, helping the plant to cope with adverse conditions. For instance, studies have shown that the overexpression of TLP genes can enhance tolerance to fungal pathogens and abiotic stresses in various plants. nih.govbiorxiv.org
The structural stability of TLPs, conferred by a high number of disulfide bonds, allows them to function under extreme pH and temperature conditions and resist degradation by proteases. mdpi.combiorxiv.org This robustness makes them effective defense molecules in the often-harsh extracellular environment where they are typically located. biorxiv.org
Systemic Acquired Resistance (SAR) Pathways
Systemic Acquired Resistance (SAR) is a long-lasting, broad-spectrum resistance in plants that is activated throughout the plant after a localized exposure to a pathogen. wikipedia.org TLPs, as part of the PR-5 family of pathogenesis-related proteins, are hallmark components of the SAR response. researchgate.netnih.gov Following an initial pathogen attack, signaling molecules like salicylic (B10762653) acid accumulate, leading to the systemic induction of PR proteins, including TLPs, in distal, uninfected parts of the plant. wikipedia.org This prepares the entire plant for subsequent infections, providing a more robust and rapid defense. The production of TLPs in response to pathogen attack is a key element in this plant-wide disease resistance. nih.govresearchgate.net
Direct Antimicrobial Activities
Beyond their role in signaling and stress tolerance, many TLPs exhibit direct antimicrobial activities, particularly against fungal pathogens. This action is multifaceted, targeting different components of the fungal cell.
Fungal Cell Wall Degradation (e.g., β-1,3-Glucanase Activity)
A primary mechanism of the antifungal action of some TLPs is the degradation of the fungal cell wall. biorxiv.org The major structural component of many fungal cell walls is β-1,3-glucan. mdpi.com Several TLPs have been shown to possess endo-β-1,3-glucanase activity, meaning they can hydrolyze these glucan polymers. nih.govmdpi.com This enzymatic activity weakens the fungal cell wall, making the pathogen more susceptible to osmotic stress and other defense molecules.
A study on various purified TLPs demonstrated that several, including a barley leaf permatin and tomato fruit osmotins, were active in hydrolyzing carboxymethyl-pachyman, a β-1,3-glucan. nih.gov The specific activity of these enzymes varied, and they acted as endo-β-1,3-glucanases, producing various oligoglucosides. nih.gov Interestingly, some TLPs can hydrolyze crude fungal walls and even lyse fungal spores. nih.gov This β-1,3-glucanase activity is a direct offensive strategy against fungal invaders.
Table 1: Examples of Thaumatin-like Proteins with β-1,3-Glucanase Activity
| Protein/Organism | Substrate | Specific Activity (nkat mg⁻¹) | Reference |
|---|---|---|---|
| Barley leaf stress-related permatin | Carboxymethyl-pachyman | 0.07 to 89 | nih.gov |
| Tomato fruit osmotins (2) | Carboxymethyl-pachyman | 0.07 to 89 | nih.gov |
| Cherry fruit TLP | Carboxymethyl-pachyman | 0.07 to 89 | nih.gov |
| Tobacco stigma proteins (2) | Carboxymethyl-pachyman | 0.07 to 89 | nih.gov |
| Manilkara zapota TLP1 | Laminarin | Weak activity | uniprot.org |
| Fungal TLPs (Lentinus edodes, Agaricus bisporus, Rhizoctonia solani) | Carboxymethyl-pachyman | 60 to 760 | tandfonline.com |
Fungal Cell Membrane Permeabilization and Disruption
Another critical antifungal mechanism of TLPs is their ability to permeabilize and disrupt the fungal plasma membrane. biorxiv.orgresearchgate.net This action often follows the initial degradation of the cell wall, allowing the TLP to access the underlying membrane. mdpi.com The proposed mechanism involves the formation of pores in the membrane, leading to the leakage of essential cellular contents and ultimately, cell death. plos.org
Studies on osmotin (B1177005), a TLP from tobacco, showed that it caused a rapid bursting of the hyphal tips of Neurospora crassa, indicating a mechanism of membrane permeabilization. researchgate.net Similarly, a TLP isolated from banana was found to damage the cell membrane of Penicillium expansum by inducing permeabilization and disturbances. nih.gov This membrane-disrupting activity is a potent and direct way for TLPs to kill fungal cells.
Inhibition of Mycelial Growth and Spore Germination
TLPs can significantly inhibit the growth and development of fungi at various stages. mdpi.com This includes the inhibition of spore germination, the initial step in fungal infection, and the subsequent growth of the mycelium, the vegetative part of the fungus. tandfonline.comapsnet.org
For example, osmotin and a thaumatin-like protein from grapes were found to block the mycelial growth of Phomopsis viticola and Botrytis cinerea. apsnet.orgnih.gov They also inhibited the spore germination and germ tube growth of these fungi, as well as Uncinula necator. apsnet.orgnih.gov A TLP from banana completely inhibited the spore germination of Penicillium expansum at a concentration of 60 μM. nih.govmdpi.com The ability to halt fungal proliferation at these early stages is crucial for preventing the establishment of a successful infection.
Table 2: Inhibitory Effects of Thaumatin-like Proteins on Fungal Growth and Spore Germination
| TLP Source | Fungal Species | Effect | Reference |
|---|---|---|---|
| Grape (Osmotin and TLP) | Phomopsis viticola, Botrytis cinerea | Blocked mycelial growth | apsnet.orgnih.gov |
| Grape (Osmotin and TLP) | Uncinula necator, Phomopsis viticola, Botrytis cinerea | Inhibited spore germination and germ tube growth | apsnet.orgnih.gov |
| Banana (BanTLP) | Penicillium expansum | Completely inhibited spore germination at 60 μM | nih.govmdpi.com |
| Arachis diogoi (AdTLP) | Fusarium oxysporum, Fusarium solani, Botrytis cinerea | Completely inhibited spore germination at 5µg/mL | plos.org |
| Spruce (Picea likiangensis) | Lenzites piceae, Botrytis cinerea, Fusarium proliferatum, Rhodotorula doimaesalongensis | Inhibition of mycelial growth | mdpi.com |
Intermolecular Interactions
The biological functions of TLPs are intrinsically linked to their ability to interact with other molecules. These interactions are fundamental to their roles in signaling, defense, and developmental pathways.
Protein-Protein Interaction Networks and Prediction
Understanding the complex network of protein-protein interactions (PPIs) is crucial for elucidating the multifaceted functions of TLPs. mdpi.com Computational prediction methods are often employed to analyze and predict these interactions. mdpi.comresearchgate.net For instance, the STRING database is a valuable tool for predicting PPIs, as demonstrated in the analysis of Arachis hypogaea TLP1 (AhTLP1). researchgate.net Co-expression analysis, which identifies genes with similar expression patterns across different conditions, can also provide insights into potential functional partnerships. biorxiv.org These predictive analyses help to map out the potential signaling pathways and functional modules in which TLPs participate. mdpi.combiorxiv.org
Ligand Binding Specificity and Cleft Functionality
A defining structural feature of many TLPs is a prominent acidic cleft located between domains I and II. nih.govrcsb.org This cleft is crucial for the biological activity of these proteins, including their antifungal properties and receptor binding. nih.gov The electrostatic character of this cleft, whether electronegative, electropositive, or neutral, influences its ligand binding specificity. nih.gov
In many antifungal TLPs, the cleft is electronegative due to the presence of conserved acidic amino acid residues, such as arginine, glutamic acid, and aspartic acid. nih.govnih.govfrontiersin.org This acidic environment is thought to be essential for their antifungal activity, which may involve the hydrolysis of β-1,3-glucans found in fungal cell walls. researchgate.netnih.gov Docking studies with β-glucan molecules have suggested that conserved glutamic acid and aspartic acid residues within the cleft could act as a catalytic pair for cleaving glycosidic bonds. rcsb.org
In contrast, the sweet-tasting protein thaumatin (B217287) possesses an electropositively charged cleft and lacks antifungal activity. nih.gov The specificity of ligand binding to this cleft is a key determinant of the diverse functions attributed to TLPs. nih.govnih.gov
Other Physiological Roles
Beyond their well-established roles in pathogen defense, TLPs are involved in a variety of other physiological processes that are vital for plant survival and reproduction.
Roles in Root Nodule Formation and Symbiosis
A fascinating role for TLPs has been identified in the symbiotic relationship between legumes and nitrogen-fixing bacteria. mdpi.comnih.gov In soybeans, nodulation is controlled by several host genes, including the Rj4 gene, which encodes a this compound. mdpi.comnih.govoup.com The Rj4 protein is involved in controlling the specificity of the symbiotic interaction, in some cases restricting nodulation by certain bacterial strains. nih.govoup.com Unlike many other TLPs whose expression is induced by stress, the Rj4 gene appears to be constitutively expressed in roots and root nodules. nih.govoup.com This suggests a specialized role for this TLP in mediating the intricate molecular dialogue between the plant and its microbial partners. nih.gov
Contribution to Fruit Ripening Processes
TLPs have been found to accumulate during the ripening of various fruits, including cherries, grapes, and peppers. researchgate.netscience.govscispace.com In some cases, a TLP can be one of the most abundant soluble proteins in the ripe fruit. science.gov The expression of TLP genes is often developmentally regulated, with mRNA levels increasing as the fruit ripens. science.govscispace.com
In grapes, TLPs, along with chitinases, are major soluble proteins that accumulate from the onset of ripening (véraison). researchgate.net Their concentration increases as the grapes mature. researchgate.net Similarly, in apples, the expression of certain TLP allergens increases during fruit ripening and senescence. oup.com In non-climacteric pepper fruits, the expression of the PepTLP gene is also developmentally regulated during ripening and has been associated with disease resistance and sugar accumulation. scispace.com While the precise functions of these TLPs in fruit ripening are still being elucidated, their accumulation patterns suggest they play a significant role in the biochemical changes that occur during this process.
Advanced Research Methodologies and Approaches in Thaumatin Like Protein Studies
Genomic and Transcriptomic Approaches
Genomic and transcriptomic tools have become fundamental in identifying and characterizing TLP gene families across numerous plant species. These approaches provide a global view of the genetic diversity and expression dynamics of TLPs, particularly in response to biotic and abiotic stress.
Genome-wide identification has been a primary strategy for discovering the full complement of TLP genes in various plant genomes. This process typically involves using the conserved thaumatin (B217287) domain (PF00314) as a query to search entire genome databases. nih.govnih.govfrontiersin.org Hidden Markov Model (HMM) profiles are frequently employed to identify all potential thaumatin-like sequences. elsevierpure.commdpi.com Following identification, these candidate genes are further verified for the presence of the complete thaumatin family signature. nih.govfrontiersin.org
These comprehensive analyses have led to the identification of large TLP gene families in a multitude of plant species. For example, studies have identified 31 TLP genes in Ammopiptanthus nanus mdpi.com, 36 in Qingke (a variety of barley) elsevierpure.com, 90 in Gossypium barbadense (Sea Island cotton) nih.govnih.gov, 93 in bread wheat (Triticum aestivum) frontiersin.orgnih.gov, and 37 in Zea mays (maize). nih.gov In a comparative study across major cereal crops, researchers identified 26 TLP genes in Brachypodium distachyon, 27 in Oryza sativa (rice), and 39 in Sorghum bicolor. nih.gov Similarly, a comprehensive analysis across four cotton species identified 50 TLP genes in Gossypium raimondii, 48 in G. arboreum, 91 in G. barbadense, and 90 in G. hirsutum. oup.com These genome-wide surveys are crucial first steps in understanding the evolutionary expansion and functional diversification of the TLP family in plants. frontiersin.orgoup.com
| Species | Number of TLP Genes Identified | Reference |
| Ammopiptanthus nanus | 31 | mdpi.com |
| Brachypodium distachyon | 26 | nih.gov |
| Gossypium arboreum | 48 | oup.com |
| Gossypium barbadense | 90-91 | nih.govnih.govoup.com |
| Gossypium hirsutum | 90 | oup.com |
| Gossypium raimondii | 50 | oup.com |
| Hordeum vulgare L. var. nudum (Qingke) | 36 | elsevierpure.com |
| Oryza sativa | 27 | nih.gov |
| Sorghum bicolor | 39 | nih.gov |
| Triticum aestivum | 93 | frontiersin.orgnih.gov |
| Zea mays | 37 | nih.gov |
Understanding when and where TLP genes are expressed is key to deciphering their biological functions. RNA Sequencing (RNA-Seq) and quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) are the two most prominent techniques used for this purpose. nih.govmdpi.comoup.com
RNA-Seq provides a comprehensive, high-throughput snapshot of the entire transcriptome, allowing researchers to analyze the expression of all TLP genes simultaneously under various conditions. nih.gov For instance, RNA-Seq data has been used to study the expression of TLP genes during developmental stages in wheat and in response to fungal pathogens and abiotic stresses like heat, drought, and salt. nih.gov Transcriptome analysis in cotton revealed the involvement of GhTLPs in responding to both biotic and abiotic stress, as well as in fiber development. oup.com
Quantitative RT-PCR is a targeted approach used to measure the expression level of specific genes with high sensitivity and accuracy. nih.govnih.gov It is often used to validate the findings from broader RNA-Seq analyses or to investigate the expression of a smaller subset of candidate genes. mdpi.comoup.com For example, qRT-PCR was used to confirm that specific TLP genes in Ammopiptanthus nanus were involved in the response to cold stress. mdpi.comacs.org In Gossypium barbadense, the expression changes of 21 specific GbTLP genes in response to infection by the fungus Verticillium dahliae were investigated using qRT-PCR, revealing that 13 of them were upregulated. nih.govnih.gov Similarly, the expression of a novel TLP from Corydalis cava (CcTLP1) was shown by qPCR to be highest in the stem, suggesting a role in growth and development. nih.gov
| Technique | Application in TLP Research | Species Studied | Findings | Reference |
| RNA-Seq | Expression profiling during development and stress | Triticum aestivum (Wheat) | Revealed roles in development, and response to fungal pathogens, heat, drought, and salt stress. | nih.gov |
| RNA-Seq | Expression analysis under biotic and abiotic stress | Gossypium hirsutum (Cotton) | Indicated participation in stress response and fiber development. | oup.com |
| qRT-PCR | Validation of cold stress response | Ammopiptanthus nanus | Confirmed the involvement of several AnTLP genes in cold-stress response. | mdpi.comacs.org |
| qRT-PCR | Analysis of response to fungal infection | Gossypium barbadense (Cotton) | Showed upregulation of 13 GbTLP genes in response to Verticillium dahliae. | nih.govnih.gov |
| qRT-PCR | Tissue-specific expression analysis | Corydalis cava | Found highest CcTLP1 expression in the stem. | nih.gov |
Proteomic and Biochemical Characterization Techniques
While genomics and transcriptomics focus on the gene level, proteomic and biochemical techniques directly investigate the TLP proteins themselves, exploring their physical properties, activities, and locations within the cell.
The isolation of TLPs from plant tissues is a prerequisite for their biochemical characterization. Purification strategies often involve a combination of chromatographic techniques. A common workflow includes initial extraction in a buffer, followed by ammonium sulfate precipitation to concentrate the protein fraction. nih.govelsevierpure.com This crude extract is then subjected to successive rounds of chromatography, such as anion exchange chromatography (e.g., on DEAE-Sephacel) and gel filtration chromatography (e.g., on Sephadex G-75), to achieve homogeneity. nih.govelsevierpure.com The purity of the final protein is typically assessed by SDS-PAGE. nih.gov
Once purified, the biological activity of TLPs is examined through various in vitro assays. A primary focus has been on their antifungal properties. These assays often involve challenging various fungal species with the purified TLP and observing effects on mycelial growth, spore germination, or spore lysis. elsevierpure.comnih.gov For instance, a 17-kDa TLP purified from sorghum was shown to inhibit the mycelial growth of Fusarium moniliforme and Trichoderma viride. elsevierpure.com
Beyond general antifungal activity, specific enzymatic functions have been investigated. Some TLPs have been shown to possess β-1,3-glucanase activity, which is the ability to hydrolyze β-1,3-glucans, key components of fungal cell walls. nih.govmdpi.com This activity is often measured by quantifying the release of reducing sugars from a substrate like laminarin using a reagent such as 3,5-dinitrosalicylic acid (DNS). mdpi.com Other studies have reported that some TLPs can exhibit polyphenol oxidase (PPO) activity, which is measured spectrophotometrically by monitoring the formation of colored products from substrates like catechol. nih.govrsc.org
| TLP Source | Purification Method | Activity Assayed | Finding | Reference |
| Sorghum (Sorghum bicolor) | Ammonium sulfate precipitation, anion exchange, gel filtration | Antifungal | Inhibited mycelial growth of Fusarium moniliforme and Trichoderma viride. | elsevierpure.com |
| Spruce (Picea likiangensis) | Recombinant expression | β-1,3-glucanase | Recombinant PlTLPs exhibited optimal β-1,3-glucanase activity at pH 4 and 60°C. | mdpi.com |
| Chinese Plum (Prunus mume) | Buffer extraction, (NH4)2SO4 precipitation, ion exchange, gel filtration | Polyphenol Oxidase (PPO) | Purified TLP-1 showed high PPO activity with catechol as a substrate. | nih.govrsc.org |
Determining the specific location of TLPs within a cell is crucial for understanding their function in context. Many TLPs contain a signal peptide, suggesting they are targeted to the secretory pathway and often localized to the extracellular region. biorxiv.org Experimental verification of TLP localization is primarily achieved through immunolocalization techniques.
Immunofluorescence microscopy, using antibodies raised against TLPs, allows for the visualization of these proteins within tissues and cells. This method confirmed the presence of TLPs in sieve elements of hybrid poplar phloem. nih.gov For higher resolution, immunogold labeling combined with transmission electron microscopy is employed. This technique provided evidence that TLPs in poplar are associated with starch granules and plastids in phloem parenchyma and sieve elements, as well as the inner cell wall and sieve plate regions. nih.gov The C-terminal propeptide of some TLPs, such as tobacco osmotin (B1177005), has been identified as a key determinant for vacuolar localization. nih.gov
Structural Biology Methodologies
Structural biology techniques provide atomic-level insights into the three-dimensional architecture of TLPs, which is essential for understanding their stability and mechanism of action.
The primary method for determining the high-resolution structure of TLPs is X-ray crystallography. nih.govnih.gov The crystal structure of thaumatin I, for example, has been refined to a resolution of 1.65 Å. nih.gov These studies have revealed a highly conserved three-dimensional fold consisting of three domains. nih.govnih.gov Domain I forms the core of the protein and is a flattened beta-sandwich composed of 11 beta-strands. nih.govnih.gov Domain II is a smaller beta-ribbon structure, while Domain III is a disulfide-rich region containing an alpha-helix and several loops. nih.govnih.gov
A critical feature revealed by these structures is a prominent acidic cleft formed between domains I and II. frontiersin.orgmdpi.com This cleft is thought to be crucial for the protein's biological activity, such as receptor binding and antifungal function. mdpi.com The remarkable stability of TLPs against heat, extreme pH, and proteases is attributed to the presence of numerous disulfide bonds—typically eight in long-form TLPs and five in short-form TLPs—which rigidly maintain the tertiary structure. frontiersin.orgbiorxiv.org
In addition to crystallography, spectroscopic methods such as circular dichroism and intrinsic fluorescence are used to study the structural stability and unfolding behavior of TLPs under different conditions, such as varying pH or solvent. nih.gov These studies have shown that TLPs are generally more stable in slightly acidic buffers. nih.gov
X-ray Crystallography for Three-Dimensional Structure Elucidation
X-ray crystallography has been a cornerstone in revealing the high-resolution, three-dimensional structures of thaumatin-like proteins. This powerful technique has provided a foundational understanding of the TLP fold and the structural basis for their diverse functions.
The crystal structure of thaumatin I, a sweet-tasting protein from Thaumatococcus danielli, has been refined to a resolution of 1.65 Å. This detailed structure reveals a complex architecture composed of three domains. The core of the molecule is an eleven-stranded, flattened β-sandwich. A second domain consists of a two-stranded β-ribbon and an omega-loop, which folds back against the main sandwich. The third domain is a disulfide-rich region containing an α-helix and three short helical fragments. nih.gov This intricate structure is stabilized by eight disulfide bonds. nih.gov The high-resolution models obtained through X-ray crystallography have confirmed the main chain connectivity and disulfide topology, which in some cases differed from earlier biochemical determinations. nih.gov
Table 1: X-ray Crystallography Data for Thaumatin Variants
| Protein | Resolution (Å) | Space Group | Key Structural Features |
| Thaumatin I | 1.65 | P 41 21 2 | Eleven-stranded β-sandwich core, two additional domains, eight disulfide bonds. nih.govnih.gov |
| Thaumatin II | 1.27 | P 41 21 2 | Similar overall structure to Thaumatin I with subtle conformational differences. nih.govrcsb.org |
| Thaumatin A | >2.3 | P2(1)2(1)2(1) | Suitable for high-resolution analysis. nih.gov |
| Thaumatin B | >2.3 | C2 | Suitable for high-resolution analysis. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While X-ray crystallography provides a static picture of a protein's structure in a crystalline state, Nuclear Magnetic Resonance (NMR) spectroscopy offers complementary information about the structure and dynamics of proteins in solution. wikipedia.orgyoutube.com This is particularly valuable for studying flexible proteins or those that are difficult to crystallize. youtube.com
NMR spectroscopy is based on the magnetic properties of atomic nuclei and can be used to determine the three-dimensional structure of proteins by measuring the distances between atoms. wikipedia.orgyoutube.com For proteins, this often involves isotopic labeling with ¹³C and ¹⁵N to enhance the signal and facilitate resonance assignment. wikipedia.orgmdpi.com A suite of NMR experiments, such as COSY, TOCSY, and NOESY, are used to establish through-bond and through-space connectivities between atoms, which are then used to calculate a family of structures consistent with the experimental data. wikipedia.orgmdpi.com
A significant advantage of NMR is its ability to probe protein dynamics over a wide range of timescales. wikipedia.org By measuring relaxation parameters, such as T1 and T2, it is possible to gain insights into the flexibility of different regions of the protein, which can be crucial for its function. wikipedia.org This is particularly relevant for TLPs, where flexibility in certain loops has been implicated in their interaction with receptors and substrates. nih.gov While the application of NMR to large proteins can be challenging due to spectral overlap, recent advances in isotope labeling techniques have extended the size of protein complexes that can be studied. nih.gov
Computational Modeling and Molecular Dynamics Simulations
Computational approaches, including homology modeling and molecular dynamics (MD) simulations, have become indispensable tools for studying thaumatin-like proteins. These methods complement experimental techniques by providing insights into protein structure, dynamics, and interactions at an atomic level. nih.gov
Molecular dynamics simulations provide a way to study the dynamic behavior of proteins over time. nih.gov By simulating the movements of atoms in a protein, MD can reveal conformational changes, protein flexibility, and the interactions of the protein with its environment. For instance, MD simulations have been used to compare the stability of TLP structures before and after the simulation, providing insights into their structural integrity. researchgate.net These simulations can also be used to study the binding of ligands and to understand the molecular basis of TLP function. The selection of an appropriate force field is crucial for the reliability of MD simulation outcomes. nih.gov
Computational tools are also used to analyze the electrostatic potential on the surface of TLPs. This information is important for understanding how TLPs interact with other molecules, such as fungal cell wall components or signaling partners. The surface electrostatic potential can reveal positively or negatively charged patches that may be involved in binding. researchgate.net
Functional Validation through Genetic Engineering
Genetic engineering techniques have been instrumental in validating the functions of thaumatin-like proteins and exploring their potential for enhancing stress resistance in plants. These approaches involve the production of TLPs in recombinant systems and the creation of transgenic plants with altered TLP expression.
Recombinant Expression Systems (e.g., Saccharomyces cerevisiae, Escherichia coli)
Recombinant expression systems are widely used to produce large quantities of pure TLPs for structural and functional studies. The yeast Saccharomyces cerevisiae and the bacterium Escherichia coli are two of the most common hosts for this purpose.
The expression of a thaumatin-like protein from bread wheat (Triticum aestivum), TaTLP2-B, in Saccharomyces cerevisiae conferred significant tolerance to cold, heat, osmotic, and salt stresses. nih.gov This demonstrates the direct role of this TLP in mediating stress tolerance. Recombinant thaumatin I has also been successfully produced in the yeast Pichia pastoris, and its high-quality crystal structure has been determined, providing detailed insights into its sweetness determinants. rcsb.org
The choice of expression system can be critical. While E. coli is a popular and cost-effective system, it may not be suitable for producing proteins that require post-translational modifications, such as disulfide bond formation, which are crucial for the stability and function of many TLPs. Yeast systems, being eukaryotic, are often better equipped to handle these modifications.
Transgenic Plant Studies for Enhanced Stress Resistance
The creation of transgenic plants that overexpress or underexpress specific TLP genes is a powerful approach to investigate their in vivo functions and their potential for crop improvement. A significant body of research has demonstrated that the overexpression of TLP genes can enhance resistance to both biotic and abiotic stresses in various plant species.
Computational analyses, including promoter and cis-regulatory element analysis, have indicated that TLPs play diverse roles in abiotic stress responses such as drought, freezing, and salinity. mdpi.com These predictions have been validated through transgenic studies. For example, the ectopic expression of TLP genes has been shown to improve tolerance to fungal pathogens in several crop plants.
These studies not only confirm the role of specific TLPs in stress resistance but also highlight their potential as targets for genetic engineering to develop crops with enhanced resilience to environmental challenges.
Bioinformatics and Computational Biology Tools
Bioinformatics and computational biology have revolutionized the study of thaumatin-like proteins by enabling large-scale analyses of gene families, evolutionary relationships, and functional predictions.
Genome-wide identification and analysis of TLP gene families have been conducted in numerous plant species, including Qingke (Hordeum vulgare L. var. nudum), bread wheat (Triticum aestivum), and poplar (Populus sp.). frontiersin.orgnih.govnih.gov These studies utilize tools like BLAST and Hidden Markov Models (HMM) to search for sequences containing the conserved thaumatin domain (Pfam: PF00314). nih.govfrontiersin.org
Phylogenetic analysis is used to understand the evolutionary relationships between different TLPs within and across species. frontiersin.org This can help to classify TLPs into different subfamilies and predict their potential functions based on their relationship to characterized proteins. Multiple sequence alignments are performed to identify conserved motifs and residues that are important for the structure and function of TLPs, such as the 16 conserved cysteine residues that form disulfide bonds and the "REDDD" motif. frontiersin.org
Other computational tools are used to predict various properties of TLPs, such as the presence of signal peptides for secretion, subcellular localization, and physicochemical properties. frontiersin.org Promoter analysis tools like PlantCARE are used to identify cis-acting regulatory elements in the promoter regions of TLP genes, providing clues about their regulation in response to different stimuli, including stress and developmental cues. frontiersin.org
Table 2: Key Bioinformatics Tools in TLP Research
| Tool/Database | Application |
| BLAST | Sequence similarity searches to identify TLP genes. frontiersin.org |
| Pfam/HMM | Identification of the conserved thaumatin domain. nih.govfrontiersin.org |
| MEGA/EvolView | Construction and visualization of phylogenetic trees. frontiersin.org |
| PlantCARE | Prediction of cis-acting regulatory elements in promoter regions. frontiersin.org |
| NCBI Conserved Domain Database (CDD) | Confirmation of the presence of the thaumatin domain. nih.gov |
Sequence Alignment and Phylogenetic Analysis
Sequence alignment and phylogenetic analysis are fundamental to understanding the evolutionary history and functional diversification of the TLP family. These methods allow researchers to identify conserved regions, infer evolutionary relationships, and classify the vast number of TLPs found across different plant species. nih.govbiorxiv.org
Multiple sequence alignment (MSA) is a crucial first step, where TLP amino acid sequences from various species are aligned to identify conserved residues and motifs. biorxiv.org For instance, studies have consistently shown that most long TLPs contain 16 conserved cysteine residues, while smaller TLPs typically have 10. biorxiv.org These cysteine residues are vital for forming disulfide bonds that stabilize the protein's structure, making it resistant to proteases, high temperatures, and pH changes. nih.govnih.gov Other highly conserved regions include the "REDDD" motif, an acidic cleft important for the protein's activity, and the characteristic thaumatin signature motif. biorxiv.orgresearchgate.netnih.gov Software such as ClustalX2, Muscle, and Multalin are commonly used to perform these alignments. biorxiv.orgnih.gov
Following alignment, phylogenetic trees are constructed to visualize the evolutionary relationships between different TLPs. The neighbor-joining (NJ) and maximum likelihood methods are frequently employed for this purpose, with the robustness of the tree branches often tested using bootstrap analysis with 1000 replicates. nih.govbiorxiv.orgnih.gov These analyses have successfully classified TLPs into distinct clades or groups, often ranging from 9 to 10 major groups in various plant species like cereals and Gossypium barbadense. nih.govbiorxiv.orgnih.gov Interestingly, phylogenetic analysis has revealed that TLPs with similar gene structures and conserved motifs tend to cluster together, suggesting a close evolutionary and potentially functional relationship. nih.gov
Table 1: Commonly Used Tools for Sequence Alignment and Phylogenetic Analysis of TLPs
| Tool/Software | Primary Function | Reference |
| MEGAX | Phylogenetic tree construction (Neighbor-Joining, Maximum Likelihood) | biorxiv.org |
| ClustalX2 | Multiple sequence alignment | nih.gov |
| Muscle | Multiple sequence alignment | nih.govbiorxiv.org |
| Multalin | Multiple sequence alignment | biorxiv.org |
Promoter and Cis-Element Analysis
Promoter and cis-element analysis provides insights into the transcriptional regulation of TLP genes. The promoter region, located upstream of a gene's coding sequence, contains specific DNA sequences known as cis-acting regulatory elements that act as binding sites for transcription factors. mdpi.comnih.gov The identification of these elements can help predict how TLP gene expression is controlled in response to various stimuli, such as pathogen attacks, abiotic stress, and developmental cues. nih.gov
Researchers typically analyze the 1.5 to 2.5 kbp region upstream of the TLP gene's start codon to identify these regulatory motifs. nih.govnih.gov Web-based tools and databases like PlantCARE and PLACE are instrumental in this process, allowing for the identification of known cis-elements within the promoter sequences. mdpi.comnih.gov
Studies on TLP gene promoters have revealed a variety of cis-elements associated with different responses. For example, the presence of ABRE (abscisic acid responsive element), MBS (MYB binding site), MYC, and MYB elements in the promoter regions of some TLPs suggests their involvement in dehydration and salinity stress responses. mdpi.comnih.gov Light-responsive elements like the G-box and Box-4, as well as development-related motifs such as the as-1 and AAGAA-motif, have also been frequently identified. mdpi.comnih.gov The presence of wounding-related elements like the W Box further points to the role of TLPs in response to physical damage. mdpi.com The combination and arrangement of these cis-elements within the promoter region ultimately dictate the precise expression pattern of each TLP gene.
Table 2: Examples of Cis-Acting Elements Found in TLP Gene Promoters and Their Putative Functions
| Cis-Element | Putative Function | Reference |
| ABRE | Abscisic acid responsiveness (drought and salinity stress) | mdpi.comnih.gov |
| MBS | MYB transcription factor binding site (drought stress) | mdpi.com |
| MYC | Myelocytomatosis transcription factor binding site (abiotic stress) | mdpi.comnih.gov |
| MYB | Myeloblastosis transcription factor binding site (abiotic stress) | mdpi.comnih.gov |
| G-box | Light responsiveness | nih.gov |
| as-1 | Pathogenesis-related and root-specific expression | nih.gov |
| W Box | Wounding response | mdpi.com |
Protein Domain and Motif Prediction
The function of a protein is intrinsically linked to its structure, particularly the presence of conserved domains and motifs. For thaumatin-like proteins, the defining feature is the highly conserved thaumatin domain (Pfam: PF00314), which constitutes the majority of the protein's structure. researchgate.netbiorxiv.orgnih.gov The presence of this domain is a key criterion for identifying and classifying a protein as a TLP.
Bioinformatic tools such as the NCBI Conserved Domain Database (CDD) and MEME (Multiple Em for Motif Elicitation) are used to identify and analyze these conserved regions. nih.govmdpi.com The thaumatin domain itself is typically around 200-220 amino acids in long TLPs and 130-150 amino acids in short TLPs. biorxiv.orgnih.gov In addition to the thaumatin domain, some TLPs have been found to contain other domains, such as the nuclear protein 96 (NUP96) domain, suggesting a potential for diverse cellular functions. biorxiv.orgnih.gov
Motif analysis using tools like MEME can further dissect the conserved regions within the thaumatin domain. mdpi.com These analyses have identified several conserved motifs that are critical for the protein's function. For instance, motif 8 has been identified as containing the thaumatin signature sequence. biorxiv.orgnih.gov The consistent presence of these motifs across different TLP family members from various plant species underscores their functional importance and conserved evolutionary history. nih.gov
Table 3: Key Conserved Domains and Motifs in Thaumatin-like Proteins
| Domain/Motif | Description | Significance | Reference |
| Thaumatin domain (PF00314) | The primary conserved domain that defines the TLP family. | Essential for the characteristic structure and function of TLPs. | biorxiv.orgnih.gov |
| NUP96 domain | A domain found in some TLPs, associated with nuclear proteins. | Suggests potential alternative or additional functions for these specific TLPs. | biorxiv.orgnih.gov |
| REDDD motif | A conserved motif of five amino acids: Arginine, Glutamic acid, and three Aspartic acid residues. | Forms part of the acidic cleft and is important for the protein's activity. | biorxiv.orgresearchgate.netnih.gov |
| Thaumatin signature motif | A characteristic conserved sequence within the thaumatin domain. | A hallmark feature used for the identification of TLPs. | biorxiv.orgnih.govnih.gov |
Omics Data Integration and Analysis
The advent of high-throughput "omics" technologies, such as transcriptomics (RNA-seq), has revolutionized the study of TLP genes by enabling a global view of their expression patterns. Integrating these large-scale datasets provides a more comprehensive understanding of the roles TLPs play in various biological processes.
Transcriptomic analysis, particularly RNA-seq, is widely used to profile the expression of TLP genes across different tissues, developmental stages, and in response to biotic and abiotic stresses. biorxiv.org This approach allows researchers to identify which TLP genes are upregulated or downregulated under specific conditions, providing strong clues about their potential functions. For example, RNA-seq data has been used to demonstrate the differential expression of TLP genes in various cereal crops during development and in response to stress. biorxiv.org
The integration of different omics datasets, such as transcriptomics with proteomics and metabolomics, offers a more holistic view of the biological system. mdpi.com For instance, by combining gene expression data with protein abundance and metabolite profiles, researchers can begin to build comprehensive models of the molecular pathways in which TLPs are involved. This integrated analysis can reveal novel interactions and regulatory networks that would not be apparent from a single omics dataset alone. mdpi.com While the application of multi-omics integration is still emerging in TLP research, it holds immense promise for unraveling the complex functional roles of this diverse protein family.
Table 4: Application of Omics Technologies in TLP Research
| Omics Technology | Application in TLP Studies | Insights Gained |
| Transcriptomics (RNA-seq) | Expression profiling of TLP genes across different tissues, developmental stages, and stress conditions. | Identification of TLPs involved in specific biological processes and stress responses. |
| Proteomics | Identification and quantification of TLP protein abundance. | Confirmation of gene expression changes at the protein level and identification of post-translational modifications. |
| Metabolomics | Analysis of metabolite profiles in response to TLP expression or stress. | Understanding the downstream biochemical effects of TLP activity. |
| Multi-omics Integration | Combined analysis of transcriptomic, proteomic, and metabolomic data. | Elucidation of complex regulatory networks and metabolic pathways involving TLPs. |
Biotechnological Applications and Future Research Directions for Thaumatin Like Proteins
Strategies for Enhanced Plant Stress Resistance
The manipulation of TLP expression in plants is a key strategy for improving tolerance to a range of environmental challenges. Genetic engineering approaches have successfully demonstrated the potential of these proteins in conferring enhanced resistance to both living organisms and adverse environmental conditions.
Development of Crop Varieties with Improved Biotic Stress Tolerance
A primary function of TLPs in plants is defense against pathogenic fungi. nih.gov This has led to extensive research into their use for developing crop varieties with heightened resistance to fungal diseases. Overexpression of TLP genes in various plant species has consistently resulted in increased tolerance to a broad spectrum of fungal pathogens. For instance, transgenic tobacco plants overexpressing a TLP gene from Ocimum basilicum showed enhanced tolerance against Sclerotinia sclerotiorum and Botrytis cinerea. Similarly, the introduction of a barley TLP, Hv-TLP8, into oilseed rape enhanced its resistance to Plasmodiophora brassicae. Current time information in San Francisco, CA, US. The mechanism of action is often attributed to the ability of TLPs to degrade and permeabilize fungal cell walls. biorxiv.org
The development of disease-resistant crops through TLP technology can lead to a significant reduction in the reliance on chemical fungicides, contributing to more sustainable agricultural practices.
Table 1: Examples of Thaumatin-like Proteins in Enhancing Biotic Stress Tolerance
| TLP Gene/Protein | Source Organism | Transgenic Plant | Pathogen | Outcome |
|---|---|---|---|---|
| ObTLP1 | Ocimum basilicum | Arabidopsis thaliana | Sclerotinia sclerotiorum, Botrytis cinerea | Enhanced tolerance |
| Hv-TLP8 | Hordeum vulgare (Barley) | Brassica napus (Oilseed rape) | Plasmodiophora brassicae | Enhanced resistance |
| TaTLP1 | Triticum aestivum (Wheat) | Triticum aestivum (Wheat) | Common root rot, Leaf rust | Improved resistance |
| PeTLP | Populus deltoides × P. euramericana | Populus (Poplar) | Fungal spot disease | Significant tolerance |
Engineering Plants for Enhanced Abiotic Stress Resilience
Beyond their role in combating pathogens, TLPs are also integral to the plant's response to abiotic stresses such as drought, salinity, and extreme temperatures. nih.govresearchgate.net The overexpression of TLP genes has been shown to confer tolerance to these environmental challenges. For example, transgenic tobacco plants expressing a thaumatin (B217287) gene demonstrated not only resistance to fungal pathogens but also tolerance to abiotic stresses. Current time information in San Francisco, CA, US. Similarly, the overexpression of GhTLP19 from cotton in Arabidopsis thaliana improved the plant's resistance to drought stress. researchgate.net The molecular mechanisms underlying TLP-mediated abiotic stress tolerance are still being elucidated but are thought to involve osmotic adjustment and the protection of cellular structures. Current time information in San Francisco, CA, US.nih.gov
Table 2: Examples of Thaumatin-like Proteins in Enhancing Abiotic Stress Tolerance
| TLP Gene/Protein | Source Organism | Transgenic Plant/Organism | Abiotic Stress | Outcome |
|---|---|---|---|---|
| Thaumatin gene | Thaumatococcus daniellii | Nicotiana tabacum (Tobacco) | Osmotic stress | Enhanced tolerance |
| GhTLP19 | Gossypium hirsutum (Cotton) | Arabidopsis thaliana | Drought | Improved resistance |
| TaTLP2-B | Triticum aestivum (Wheat) | Saccharomyces cerevisiae (Yeast) | Cold, heat, osmotic, salt | Significant tolerance |
| TlOsm | Tripogon loliiformis | Oryza sativa (Rice) | Cold, drought, salinity | Enhanced tolerance |
Potential as Novel Antimicrobial Agents (Non-Clinical)
The potent antifungal activity of many TLPs presents an opportunity for their development as novel antimicrobial agents for non-clinical applications, primarily in agriculture. nih.govbenthamdirect.com These proteins can directly inhibit the growth of various fungal species. nih.gov For example, a TLP isolated from French beans exhibited antifungal activity against Fusarium oxysporum, Pleurotus ostreatus, and Coprinus comatus. nih.gov Similarly, the CdTLP protein from Cassia didymobotrya significantly inhibits fungal strains like Candida albicans, Candida krusei, and Candida parapsilosis. nih.gov
The stability of TLPs under extreme thermal and pH conditions, as well as their resistance to protease degradation, makes them robust candidates for topical applications on crops to prevent fungal infections. nih.gov Recombinant production of these proteins in microbial systems like bacteria or fungi could provide a scalable and cost-effective source for these bio-fungicides. nih.govresearcher.life
Applications in Crop Improvement and Sustainable Agriculture
The use of TLP-transgenic crops can lead to a decreased dependence on chemical pesticides and fungicides, thereby reducing the environmental impact of agriculture. nih.gov Furthermore, the development of crops with improved drought and salinity tolerance can enable cultivation in areas with limited water resources or high soil salinity, contributing to food security in the face of climate change. nih.govresearchgate.net Research has also suggested a potential role for TLPs in conferring herbicide resistance in plants. nih.gov
Unexplored Functional Diversity and Research Gaps
Despite significant advances, the full functional diversity of the TLP superfamily remains largely unexplored. nih.gov The roles of individual TLP members are yet to be fully determined. nih.gov Several key research gaps need to be addressed to harness the complete biotechnological potential of these proteins:
Precise Mechanisms of Action: While the antifungal activity of TLPs is well-documented, the exact molecular mechanisms by which they permeabilize fungal membranes and inhibit growth are not fully understood for all members of the family. nih.gov Similarly, the pathways through which they confer abiotic stress tolerance require further investigation. nih.gov
Roles in Non-Plant Organisms: TLPs are also found in fungi, nematodes, and insects. biorxiv.orgnih.gov The functions of these proteins in their native organisms are still largely unknown and represent a significant area for future research. A recent study revealed that a plant-derived TLP gene in the whitefly Bemisia tabaci has evolved to suppress plant defense responses, highlighting the potential for functional divergence after horizontal gene transfer. researchgate.net
Beyond Stress Response: While the focus has been on their role in stress responses, TLPs are also involved in various developmental processes in plants, including flowering, fruit ripening, and seed germination. biorxiv.org A deeper understanding of these functions could open up new avenues for crop improvement beyond stress tolerance.
Interaction Networks: The interactions of TLPs with other proteins and cellular components are not well characterized. nih.gov Identifying these interactors will be crucial for a comprehensive understanding of their biological roles.
Emerging Methodologies and Future Research Prospects
Advances in molecular biology and bioinformatics are providing new tools to explore the world of TLPs. researchgate.netbohrium.com Emerging methodologies are set to accelerate the pace of discovery and application of these versatile proteins:
Genomic and Transcriptomic Analyses: Genome-wide identification and expression profiling of TLP gene families in various plant species are providing insights into their evolution and regulation. nih.gov High-throughput RNA sequencing can reveal how TLP gene expression is modulated in response to different stresses and developmental cues. researchgate.net
Proteomics and Structural Biology: Proteomic approaches can identify TLPs present in specific tissues or under particular conditions. researchgate.net Determining the three-dimensional structures of more TLPs will provide a deeper understanding of their structure-function relationships and could enable the rational design of proteins with enhanced activities. bohrium.com
Gene Editing Technologies: CRISPR/Cas9 and other gene-editing tools offer precise ways to modify TLP genes in crops. This can be used to enhance the expression of beneficial TLPs or to knock out those with undesirable traits, such as allergenic properties.
Systems Biology Approaches: Integrating genomic, transcriptomic, proteomic, and metabolomic data will provide a holistic view of the role of TLPs in complex biological networks. nih.gov
Future research will likely focus on characterizing the vast number of uncharacterized TLPs, elucidating their precise molecular functions, and translating this knowledge into practical applications for a more sustainable and resilient agricultural future. nih.govresearchgate.net The potential of TLPs as natural flavor enhancers and their applications in other industries also warrant further exploration. nih.gov
Q & A
Q. How are Thaumatin-like proteins identified and characterized in non-model plant species?
TLPs are identified using genome-wide sequencing, homology-based cloning, and proteomic approaches. For example, degenerate primers targeting conserved TLP domains (e.g., thaumatin signature motifs) can amplify candidate genes from cDNA libraries . Proteomic methods like 2D gel electrophoresis, coupled with mass spectrometry (nanoLC-MS/MS), enable purification and identification of TLPs from plant tissues, as demonstrated in watermelon and grape studies . Southern blotting confirms gene copy numbers, while northern and western analyses validate tissue-specific expression .
Q. What methodologies are effective for purifying TLPs from complex plant matrices?
Hydrophobic interaction chromatography (HIC) is a high-yield method for isolating TLPs, achieving >90% purity in grape juice . SDS-PAGE and reverse-phase HPLC further separate proteins into distinct bands for functional characterization . For seeds or recalcitrant tissues, alkaline extraction followed by ammonium sulfate precipitation is commonly used, as seen in chestnut and banana studies .
Q. What role do TLPs play in plant-pathogen interactions?
TLPs are pathogenesis-related (PR-5) proteins with antifungal activity, disrupting fungal cell walls via β-1,3-glucanase activity or membrane permeabilization . For instance, ClTLP27 in watermelon inhibits Fusarium oxysporum hyphal growth by binding to chitin and glucans . Transcriptional upregulation of TLPs during pathogen challenge (e.g., Alternaria panax in Panax notoginseng) correlates with disease resistance .
Q. What structural features define TLPs?
TLPs typically have 16 conserved cysteine residues forming 8 disulfide bonds, conferring stability under extreme pH and temperature . Structural isoforms arise from post-translational modifications (e.g., glycosylation) or alternative splicing, as observed in Arabidopsis TLP1, which has six splice variants . Spectroscopic techniques like circular dichroism (CD) and X-ray crystallography resolve conformational differences impacting function .
Advanced Research Questions
Q. How can functional studies elucidate TLP mechanisms in plant stress responses?
Gene silencing (e.g., RNAi) and overexpression in transgenic models (e.g., Nicotiana benthamiana) validate TLP roles. For example, GhTLP19 overexpression in cotton enhances tolerance to Verticillium dahliae and drought by modulating stress-responsive genes . Dual-luciferase assays and yeast two-hybrid screens identify interacting partners, such as redox-sensitive binding to β-glucans in barley .
Q. What insights do genome-wide studies provide on TLP evolution and diversification?
Phylogenetic analyses of TLP families in cereals (e.g., barley, wheat) reveal lineage-specific expansion via tandem duplication and neofunctionalization . Positive selection in solvent-exposed loops suggests adaptive evolution for pathogen recognition . RNA-Seq of drought-stressed sugarcane identified TLPs among differentially expressed genes, with fold changes ranging from 1.00 to 13.00 .
Q. How do structural variations influence TLP functional diversity?
Site-directed mutagenesis of key residues (e.g., Glu58 in sapodilla TLP) disrupts β-1,3-glucanase activity, linking catalytic function to antifungal efficacy . Comparative modeling of TLPs from Populus trichocarpa and Vitis vinifera highlights electrostatic surface variations affecting ligand binding .
Q. How can conflicting reports on TLP enzymatic activities be resolved?
Discrepancies in bifunctional activities (e.g., α-amylase/trypsin inhibition vs. glucan hydrolysis) may stem from protein contamination or assay conditions . Replicating experiments under standardized protocols (e.g., pH 5.0 for glucanase assays) and using recombinant proteins (e.g., E. coli-expressed TLPs) clarifies functional roles .
Q. What strategies optimize TLP expression in transgenic crops for disease resistance?
Constitutive promoters (e.g., CaMV 35S) or pathogen-inducible promoters (e.g., PR-1) drive TLP expression in transgenic lines. In wheat, TaTLP1 overexpression reduces Puccinia triticina infection by 60% via hypersensitive response activation . Field trials must assess pleiotropic effects, as TLPs may alter plant growth or microbial symbiosis .
Q. How is TLP expression quantified under abiotic/biotic stress?
Quantitative PCR (qPCR) with stress-specific primers (e.g., drought-responsive GhTLP19) and normalization to housekeeping genes (e.g., Actin) measures transcript levels . RNA-Seq pipelines (e.g., edgeR, DESeq2) analyze differential expression, while ELISA or immunoblotting with anti-TLP antibodies (e.g., anti-zeamatin) quantifies protein accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
